DCN1 (Defective in Cullin Neddylation 1) is a co-E3 ligase that plays a critical role in the neddylation pathway, a process essential for activating Cullin-RING E3 ubiquitin ligases (CRLs) [1]. The mechanism of action for small-molecule inhibitors of the DCN1-UBC12 interaction is as follows:
The diagram below illustrates this mechanism and the subsequent experimental validation workflow.
Inhibitor mechanism and experimental validation workflow
Although data for "Dcn1-ubc12-IN-3" is unavailable, the table below summarizes key quantitative data for other well-characterized inhibitors in this class, illustrating the progression of their potency.
| Compound Name | Reported Potency (IC₅₀ or Kᵢ) | Key Characteristics |
|---|---|---|
| DI-591 [2] [3] | Kᵢ = 10-12 nM (vs. DCN1 protein) | Potent, reversible, cell-permeable inhibitor; first-generation probe. |
| DI-1548 / DI-1859 [4] | 1 nM (in cellular cullin 3 neddylation assay) | Covalent inhibitors; ~1000x more potent than DI-591 in cells; demonstrated in vivo efficacy in mouse models. |
Based on the methodologies used to characterize these inhibitors, here are the core experimental approaches you would use to validate a DCN1-UBC12 inhibitor's mechanism:
1. Binding Affinity Determination
2. Cellular Target Engagement
3. Functional Activity in Cells
4. In Vivo Efficacy
The absence of "this compound" in the published literature could mean it is an internal compound code from a specific pharmaceutical company or academic lab that has not yet been published.
To advance your research, I suggest:
The DCN1-UBC12 protein-protein interaction is a validated target for selectively inhibiting the neddylation and activation of Cullin-RING E3 Ligases (CRLs), specifically Cullin 3 [1] [2] [3]. The following table summarizes the key small-molecule inhibitors developed to target this interaction.
| Compound Name | Type | Key Target | Cellular Potency (Cullin 3 Neddylation) | Primary Experimental Use/ Finding |
|---|---|---|---|---|
| DI-591 [1] [2] | Reversible, high-affinity | DCN1-UBC12 interaction | ~1,000 nM (Leads to accumulation of NRF2, a CRL3 substrate) | Chemical probe for investigating Cullin 3 biology in cells [1] [2] |
| DI-1548 & DI-1859 [4] [5] | Covalent (targets DCN1's Cys115) | DCN1-UBC12 interaction | ~1 nM (1000x more potent than DI-591) | Demonstrated in vivo efficacy; protected mice from acetaminophen-induced liver damage [4] [5] |
| Arctigenin [6] | Natural product, inhibits enzyme activity | UBC12 enzyme activity directly | Varies by cell line (reduces neddylated cullins) | Found to suppress malignant phenotypes in cancer cells; potential for cancer therapy [6] |
To validate the activity of DCN1-UBC12 inhibitors like DI-591, researchers typically employ a combination of biochemical, cellular, and biophysical techniques.
This assay is used to measure the direct binding affinity (Ki) of inhibitors to the DCN1 protein [1] [2].
This cellular assay confirms the functional consequence of inhibitor treatment.
The following diagrams illustrate the biological pathway targeted by these inhibitors and a generalized experimental workflow.
Diagram: DCN1-UBC12 interaction promotes cullin neddylation to activate CRLs; inhibitors block this step, preventing substrate degradation.
Diagram: A generalized workflow for developing and validating DCN1-UBC12 inhibitors, from biochemical testing to in vivo models.
Since "Dcn1-ubc12-IN-3" is not a name used in the published high-profile studies, you may find more specific information through these channels:
The DCN1-UBC12 interaction is a critical regulatory node within the neddylation pathway, which is essential for the activation of Cullin-RING E3 Ligases (CRLs). CRLs regulate the turnover of approximately 20% of cellular proteins, impacting processes like cell cycle progression, signal transduction, and DNA replication [1] [2].
Disruption of this protein-protein interaction (PPI) presents a compelling strategy for the selective inhibition of cullin neddylation. This is in contrast to the pan-neddylation inhibition achieved by blocking the E1 enzyme (NAE) with agents like MLN4924 (Pevonedistat) [1] [2].
The discovery of DCN1-UBC12 inhibitors has largely employed structure-based drug design, leveraging detailed co-crystal structures of the DCN1-UBC12 complex.
Several distinct chemotypes of small-molecule inhibitors have been developed to target the UBC12 binding pocket on DCN1. Key developments are summarized in the table below.
Table 1: Key Chemotypes of DCN1-UBC12 Inhibitors and Their Properties
| Chemotype / Lead Compound | Reported Potency (Kᵢ or IC₅₀) | Key Structural Features & SAR Insights | Cellular Activity & Selectivity |
|---|
| Tetrapeptide Mimetics (e.g., DI-591) | Kᵢ = 10-12 nM (vs. DCN1/2) [1] | - Evolved from a minimal UBC12 tetrapeptide (Ac-M-Φ-L-Φ) binding motif.
A critical breakthrough in inhibitor design was the discovery that the N-terminal acetyl group of UBC12 is a major driver of binding affinity. Later-generation inhibitors, such as the pyrazolo-pyridones, were specifically designed to occupy this "N-acetyl pocket," resulting in significant gains in potency [3].
A multi-assay approach is essential for comprehensively characterizing DCN1-UBC12 inhibitors.
Table 2: Key Biochemical Assays for Evaluating DCN1 Inhibitors
| Assay Type | Methodology Details | Key Readouts & Parameters |
|---|
| Fluorescence Polarization (FP) / Time-Resolved FRET (TR-FRET) | - A biotinylated DCN1 protein is bound to a streptavidin donor (e.g., Terbium).
The following diagram illustrates the core neddylation pathway and the specific point of inhibition for DCN1-UBC12 PPI inhibitors.
The neddylation pathway and inhibitor mechanism of action.
The primary therapeutic focus for DCN1 inhibitors is in oncology, driven by the finding that DCN1 is amplified in squamous cell carcinomas (SCC) and other tumors. This amplification is associated with poor prognosis, and DCN1 has been shown to drive tumor progression and metastasis [3].
The experimental workflow for developing and characterizing these inhibitors, from initial screening to cellular validation, can be visualized as follows.
Workflow for inhibitor development and validation.
Protein neddylation is a critical post-translational modification process that involves the covalent attachment of the ubiquitin-like protein NEDD8 to specific substrate proteins, most notably the cullin family members that serve as scaffold components of Cullin-RING E3 ubiquitin ligases (CRLs). The neddylation cascade follows an enzymatic pathway analogous to ubiquitination, involving sequential action of NEDD8-activating enzyme (E1), NEDD8-conjugating enzyme (E2), and NEDD8 ligase (E3) enzymes. Mammalian cells express one E1 enzyme (NAE), two E2 enzymes (UBC12/UBE2M and UBE2F), and multiple E3 enzymes that collectively regulate this essential process [1] [2].
The DCN1-UBC12 interaction represents a crucial regulatory node within the neddylation pathway, particularly for the activation of specific CRL complexes. DCN1 (Defective in Cullin Neddylation 1) functions as a co-E3 enzyme that scaffolds the interaction between cullin proteins and the E2 enzyme UBC12 (UBE2M), thereby enhancing the efficiency of cullin neddylation. Structural analyses reveal that this interaction is mediated through a well-defined binding groove in DCN1 and an N-terminal peptide motif of UBC12, creating an interface that has proven amenable to small-molecule inhibition [3] [1]. This discovery has opened promising avenues for therapeutic intervention in various human diseases, particularly cancer, where selective modulation of individual CRL activities offers advantages over pan-neddylation inhibition.
The molecular interaction between DCN1 and UBC12 is characterized by a precisely defined binding interface that has been elucidated through co-crystal structure analysis. The primary interaction occurs between a hydrophobic groove on the DCN1 protein and the N-terminal 12-residue peptide of UBC12. Through systematic truncation studies, researchers identified that a tetrapeptide motif (residues 1-4 of UBC12) retains significant binding affinity to DCN1, with a Kᵢ value of approximately 50 μM. This minimal binding motif served as the fundamental scaffold for structure-based inhibitor design [3].
Key structural features of this interaction include:
This structural understanding enabled rational drug design approaches focused on developing small molecules that would competitively disrupt this protein-protein interaction, thereby selectively modulating cullin neddylation.
Table 1: Evolution of DCN1-UBC12 Interaction Inhibitors
| Compound | Chemical Class | Binding Affinity (Kᵢ) | Cellular Activity | Selectivity Profile | Key Features |
|---|---|---|---|---|---|
| UBC12 peptide (1) | Natural peptide | 2.6 μM | Not applicable | Baseline reference | 12-residue native peptide |
| Tetrapeptide (9) | Minimized peptide | 50 μM | Not applicable | N/A | Minimal binding motif |
| Compound 23 | Naphthalene-based | 4.5 μM | Moderate | N/A | 11-fold improvement over phenyl analog |
| Compound 24 | Benzothiazole-based | 150 nM | Moderate | N/A | >200-fold improvement |
| DI-591 | Optimized peptidomimetic | 10-12 nM | IC₅₀ ~1 μM | Selective for cullin 3 | High-affinity, cell-permeable, reversible |
| DI-1548 | Covalent inhibitor | Covalent binding | IC₅₀ ~1 nM | Selective for cullin 3 | Fast kinetics, 1000x more potent than DI-591 |
| DI-1859 | Covalent inhibitor | Covalent binding | IC₅₀ ~1 nM | Selective for cullin 3 | In vivo activity, protects against liver damage |
Table 2: Covalent DCN1 Inhibitors and Their Reactivity Profiles
| Compound | Warhead Type | Reactive Group | Covalent Complex Formation | Cellular Potency |
|---|---|---|---|---|
| DI-591 (control) | Non-covalent | None | No complex detected | ~1 μM |
| Compound 2 | Chloroacetamide | Alkylating agent | 70% after 12 hours | Moderate |
| Compound 3 | Acrylamide | Michael acceptor | 40% after 12 hours | Moderate |
| Compound 4 | Crotonamide (β-substituted) | Michael acceptor | 4% after 12 hours | Moderate |
| Compound 5 | Crotonamide (β-substituted) | Michael acceptor | Similar to compound 3 | Moderate |
| DI-1548 | Methacrylamide (α-substituted) | Michael acceptor | 100% within 10 minutes | ~1 nM |
| DI-1859 | Methacrylamide (α-substituted) | Michael acceptor | 100% within 10 minutes | ~1 nM |
| Compound 8 | Methacrylamide (extended) | Michael acceptor | ~50% after 3 hours | Low nanomolar |
| Compound 9 | Methacrylamide (extended) | Michael acceptor | ~50% after 3 hours | Low nanomolar |
The structure-based optimization of DCN1-UBC12 interaction inhibitors followed a systematic approach beginning with the minimal tetrapeptide binding motif. Key modifications that significantly enhanced binding affinity included:
The covalent inhibitors DI-1548 and DI-1859 exhibited exceptional pharmacological properties, including complete formation of the covalent DCN1-inhibitor complex within 10 minutes of incubation. Mass spectrometric analysis revealed a unique mechanism wherein the morpholinyl (DI-1548) or dimethylamine (DI-1859) groups were cleaved upon complex formation, contributing to their optimized binding characteristics [4].
The development of DCN1-UBC12 interaction inhibitors has revealed unexpected selectivity in cullin neddylation, with DI-591 and its covalent analogs demonstrating preferential inhibition of cullin 3 neddylation over other cullin family members. Treatment of cells with DI-591 selectively converts cellular cullin 3 to an un-neddylated, inactive form while producing minimal effects on other cullins, establishing a previously unrecognized specific role for the DCN1-UBC12 interaction in cullin 3 neddylation [3] [5].
This selectivity profile has significant functional consequences, as inhibition of cullin 3 neddylation leads to stabilization of its substrate NRF2 (Nuclear factor erythroid 2-related factor 2), a transcription factor that plays a central role in cellular stress response pathways. The accumulation of NRF2 following DCN1 inhibition contributes to both cytoprotective effects and potential therapeutic applications in conditions involving oxidative stress [3] [2].
Notably, other classes of reported DCN1 inhibitors have shown different selectivity patterns, with some demonstrating preferential effects on cullin 1 neddylation rather than cullin 3. This suggests that the precise molecular mechanism of DCN1 inhibition can influence the biological outcomes, providing opportunities for developing context-specific therapeutic agents [4].
The therapeutic potential of DCN1-UBC12 interaction inhibitors has been demonstrated in multiple disease models, with particularly promising results in oncology and hepatoprotection:
The selective nature of DCN1-UBC12 interaction inhibitors offers significant advantages over pan-neddylation inhibitors such as MLN4924, which blocks the activity of all CRLs by inhibiting the NAE E1 enzyme. While MLN4924 has demonstrated broad anticancer activity in clinical trials, its complete suppression of neddylation can lead to substantial on-target toxicities. The targeted approach of DCN1 inhibitors potentially preserves the function of non-targeted CRLs while specifically modulating cullin 3-dependent processes, resulting in an improved therapeutic window [1] [2].
Fluorescence Polarization (FP) Binding Assay: The primary biochemical assay for quantifying inhibitor binding to DCN1 utilizes fluorescence polarization technology [3].
Surface Plasmon Resonance (SPR): For real-time kinetic analysis of binding interactions [3]:
Cullin Neddylation Western Blot: Standard protocol for assessing cellular efficacy of DCN1 inhibitors [3] [4]:
Cellular Thermal Shift Assay (CETSA): For evaluating target engagement in cells [4]:
Mass Spectrometric Analysis of Covalent Complex Formation: Protocol for characterizing covalent inhibitors [4]:
The neddylation pathway incorporates sophisticated regulatory mechanisms to prevent aberrant conjugation events, with SENP8 emerging as a crucial quality control protease. SENP8 (also known as DEN1 or NEDP1) functions as a dedicated deneddylase that counteracts auto-neddylation of UBC12 and other NEDD8 pathway components, thereby maintaining the fidelity of neddylation signaling [7].
Key aspects of SENP8 regulation include:
This quality control system ensures that the NEDD8 conjugation machinery remains properly regulated, highlighting the complex interplay between conjugation and deconjugation enzymes in maintaining neddylation homeostasis. The development of DCN1-UBC12 interaction inhibitors must therefore be considered within this broader regulatory context.
Visualization of the neddylation pathway showing key regulatory nodes and inhibition sites. DCN1-UBC12 interaction represents a critical checkpoint for cullin 3 neddylation, with SENP8 providing quality control by reversing aberrant neddylation events.
The DCN1-UBC12 interaction represents a strategically important regulatory node within the neddylation pathway that offers unique opportunities for therapeutic intervention. The development of specific inhibitors such as DI-591, DI-1548, and DI-1859 has not only provided valuable chemical tools for probing cullin biology but has also demonstrated the feasibility of selectively targeting individual CRL complexes. The unexpected selectivity of these compounds for cullin 3 neddylation highlights the complexity of neddylation regulation and suggests that different cullins may have distinct dependencies on DCN1 co-E3 function.
Future directions in this field will likely include:
Although "Dcn1-ubc12-IN-3" is not specifically profiled, the following well-published compounds represent the major classes of inhibitors in this field.
| Compound | Type / Key Feature | Key Quantitative Data (Affinity/Potency) | Primary Experimental Findings & Selectivity |
|---|
| DI-591 | Potent, cell-permeable, peptidomimetic inhibitor [1] [2] | - Binds DCN1/DCN2 with K~i~ = 10-12 nM [1] [2]
The characterization of DCN1-UBC12 inhibitors relies on a combination of biophysical, biochemical, and cellular assays.
This assay is central for measuring the binding affinity of inhibitors to DCN1.
This assay validates the functional cellular activity of the inhibitors.
This is used to confirm and characterize the mechanism of covalent inhibitors.
The following diagram illustrates how these key experiments integrate into a typical workflow for validating a DCN1-UBC12 inhibitor.
Diagram 2: A typical experimental workflow for the development and validation of DCN1-UBC12 inhibitors, integrating biophysical, biochemical, and cellular assays [1] [2] [3].
The development of specific DCN1-UBC12 inhibitors opens up new avenues for research and therapy.
Protein neddylation is an essential post-translational modification process that involves the covalent attachment of the ubiquitin-like protein NEDD8 to specific substrate proteins, with cullin family members being the most well-characterized substrates. The neddylation pathway operates through a three-enzyme cascade consisting of:
Cullin-RING E3 ubiquitin ligases (CRLs) represent the largest family of E3 ubiquitin ligases in human cells, regulating the ubiquitination and subsequent proteasomal degradation of approximately 20% of cellular proteins [3] [4]. These multi-protein complexes serve as critical regulators of numerous cellular processes, including cell cycle progression, DNA damage response, and signal transduction. The activity of CRLs is precisely controlled through the neddylation of their cullin subunits, which induces conformational changes that activate the ubiquitin ligase function [2].
The DCN1 (Defective in Cullin Neddylation 1) protein, also known as DCUN1D1 or SCCRO, functions as a crucial co-E3 NEDD8 ligase that facilitates cullin neddylation by scaffolding the interaction between UBC12 (the E2) and cullin substrates [5]. DCN1 contains a well-defined binding groove that interacts specifically with the N-terminal acetylated peptide of UBC12, making this protein-protein interaction (PPI) an attractive target for selective pharmacological intervention [3].
The molecular interaction between DCN1 and UBC12 represents a sophisticated protein-protein interface that has been characterized through X-ray crystallography and computational analysis. The key structural features include:
Extensive structure-activity relationship (SAR) studies revealed that the minimum effective binding motif of UBC12 could be reduced to a tetrapeptide (residues 1-4) while maintaining significant binding affinity to DCN1 (Kᵢ = 50 μM). Sequential truncation beyond this tetrapeptide resulted in complete loss of binding, highlighting the critical nature of these N-terminal residues [3].
The development of potent DCN1-UBC12 interaction inhibitors employed a structure-based drug design approach, beginning with the tetrapeptide scaffold and systematically optimizing key interactions:
These optimization efforts culminated in the development of DI-591 as a high-affinity, cell-permeable small-molecule inhibitor that effectively disrupts the DCN1-UBC12 interaction. This compound represents a peptidomimetic inhibitor that structurally mimics the acetylated N-terminal residues of UBC12, effectively competing for binding to the DCN1 hydrophobic pocket [6] [5].
Table 1: Key Structure-Activity Relationship Findings for DCN1-UBC12 Inhibitor Optimization
| Structural Modification | Representative Compound | Binding Affinity (Kᵢ) | Fold Improvement |
|---|---|---|---|
| Tetrapeptide scaffold | 9 | 50 μM | Baseline |
| Phe substitution | 11 | ~50 μM | No change |
| Naphthalen-2-yl | 23 | ~4.5 μM | 11x |
| Benzothiazol-2-yl | 24 | 150 nM | >200x |
| 5-Cl-Benzothiazol-2-yl | 25 | 8.8 nM | >5000x |
DI-591 demonstrates exceptional binding affinity for both DCN1 and the closely related DCN2 protein, with inhibition constants (Kᵢ) in the 10-12 nM range [3] [4] [7]. This high-affinity interaction effectively disrupts the DCN1-UBC12 protein-protein interaction in cellular environments, as demonstrated through multiple biochemical and cellular assays.
The selectivity profile of DI-591 represents one of its most significant pharmacological advantages. Unlike broad-spectrum neddylation inhibitors such as MLN4924 (which targets the NAE E1 enzyme and inhibits all cullin neddylation), DI-591 exhibits remarkable specificity for cullin 3 neddylation [3]. Treatment with DI-591 selectively converts cellular cullin 3 to its un-neddylated, inactive form while demonstrating minimal effects on other cullin family members, including cullin 1, 2, 4A, 4B, and 5 [3] [8].
In cellular models, DI-591 effectively engages its target and produces specific phenotypic consequences consistent with selective cullin 3 neddylation inhibition:
The following diagram illustrates the core mechanism of how DI-591 specifically inhibits cullin 3 neddylation through disruption of the DCN1-UBC12 interaction:
Figure 1: Molecular mechanism of DI-591 inhibition of cullin 3 neddylation through disruption of the DCN1-UBC12 interaction.
The primary biochemical assay used to quantify inhibitor binding to DCN1 employs fluorescence polarization technology, which measures changes in molecular rotation upon binding. The detailed protocol consists of:
To demonstrate intracellular target engagement and functional inhibition, several cellular assays were implemented:
Table 2: Key Quantitative Data for DI-591 from Biochemical and Cellular Assays
| Assay Type | Parameter Measured | Result | Significance |
|---|---|---|---|
| FP Binding Assay | Kᵢ for DCN1 | 10-12 nM | Sub-nanomolar affinity |
| FP Binding Assay | Kᵢ for DCN2 | 10-12 nM | Cross-reactivity with DCN2 |
| Cellular Neddylation | Cullin 3 IC₅₀ | <1 μM | Selective inhibition |
| Cellular Neddylation | Cullin 1 IC₅₀ | >10 μM | Minimal effect |
| Functional Assay | NRF2 Accumulation | Significant increase | Confirmed CRL3 inhibition |
The development of DCN1-UBC12 interaction inhibitors like DI-591 represents a significant advancement in targeted neddylation modulation with several key advantages:
DCN1-UBC12 inhibitors have demonstrated utility across multiple research areas and potential therapeutic applications:
The following experimental workflow diagram outlines the key methods used to validate DCN1-UBC12 inhibitors and their cellular effects:
Figure 2: Experimental workflow for validating DCN1-UBC12 inhibitors and assessing cellular effects.
The development of DCN1-UBC12 interaction inhibitors like DI-591 represents a sophisticated approach to selective modulation of cullin neddylation. Through structure-based drug design and extensive medicinal chemistry optimization, these compounds achieve high-affinity disruption of a critical protein-protein interaction in the neddylation cascade. The exceptional selectivity for cullin 3 neddylation inhibition differentiates these inhibitors from broad-spectrum neddylation pathway inhibitors and provides valuable tool compounds for deciphering the specific biological functions of individual CRL complexes.
The comprehensive experimental data demonstrate that DI-591 effectively binds to DCN1 with nanomolar affinity, disrupts the DCN1-UBC12 interaction in cells, and selectively inhibits cullin 3 neddylation, leading to functional consequences including NRF2 accumulation. These properties make it an excellent chemical probe for investigating CRL3 biology in both physiological and pathological contexts.
The name "Dcn1-ubc12-IN-3" suggests it is an inhibitor ("IN") targeting the interface between two key proteins in the neddylation pathway:
Their interaction is critical for the activation of Cullin-RING E3 Ligases (CRLs), which regulate the turnover of approximately 20% of cellular proteins [1] [4]. Disrupting the DCN1-UBC12 interface is a recognized strategy to selectively inhibit the neddylation and activation of specific cullins, offering a more targeted approach than pan-neddylation inhibitors like MLN4924 [5] [4].
The table below summarizes the role of key components in this pathway.
| Component | Role in Neddylation Pathway | Therapeutic Significance |
|---|---|---|
| DCN1 (Co-E3) | Scaffold protein promoting transfer of NEDD8 from UBC12 to cullins [1] [2] | Target for selective cullin inhibition; overexpression linked to disease [1] [6] |
| UBC12 (E2) | NEDD8-conjugating enzyme (E2) that works with DCN1 [1] [3] | Overexpression in cancers linked to poor prognosis [7] |
| Cullin 3 | A key cullin scaffold; its neddylation is selectively blocked by DCN1-UBC12 inhibitors [1] [4] | Regulates substrates like NRF2; linked to liver damage protection in mice [4] |
Research into DCN1-UBC12 inhibitors employs a combination of biochemical, cellular, and structural techniques. The following workflow visualizes the key experimental protocols used to characterize these inhibitors.
Detailed Methodologies:
The table below summarizes data for key DCN1-UBC12 inhibitor compounds reported in the literature, which exemplify the progression in this field.
| Compound | Mechanism / Key Feature | Affinity / Potency (Ki or IC50) | Key Biological Effect |
|---|---|---|---|
| DI-591 | Potent, reversible, small-molecule inhibitor [1] | Ki = 10-12 nM (vs. DCN1) [1] | Selectively blocks Cullin-3 neddylation in cells [1] |
| DI-1548 / DI-1859 | Highly potent covalent inhibitors; in vivo active [4] | ~1000x more potent than DI-591 (cellular) [4] | Protects mice from acetaminophen-induced liver damage [4] |
| Arctigenin | Natural product; inhibits UBC12 enzyme activity directly [7] | N/A | Suppresses malignant phenotypes of cancer cells [7] |
| WS-384 | First-in-class dual inhibitor of LSD1 and DCN1-UBC12 [8] | N/A | Investigated for non-small cell lung cancer [8] |
The DCN1-UBC12 protein-protein interaction is a key regulatory point in the neddylation pathway, which activates Cullin-RING E3 Ligases (CRLs). CRLs control the turnover of about 20% of cellular proteins, making this pathway a promising therapeutic target [1] [2]. The goal of inhibiting the DCN1-UBC12 interaction is to achieve selective inhibition of specific CRLs, unlike the broad-spectrum NAE inhibitor MLN4924 which blocks all CRL activity [1] [2].
The development of these inhibitors has progressed through distinct stages:
The following diagram illustrates the core mechanism of action for these inhibitors.
Inhibitors block DCN1-UBC12 interaction to prevent Cullin-3 neddylation.
The key quantitative data for the major inhibitor compounds is summarized in the table below.
Table 1: Profile of Key DCN1-UBC12 Interaction Inhibitors
| Compound | Mechanism | Affinity (Kᵢ) / Potency | Primary Cullin Target | Key Characteristics & Evidence |
|---|
| DI-591 | Reversible | Kᵢ: 10-12 nM (DCN1 binding) [1] | Cullin-3 | • Selective cullin 3 neddylation blockade [1] • Robust NRF2 protein accumulation [1] | | DI-1548 | Covalent (fast) | Cellular IC: ~1 nM [3] | Cullin-3 | • 1000x more potent than DI-591 [3] • Rapid covalent bond with DCN1 Cys115 [3] | | DI-1859 | Covalent (fast) | Cellular IC: ~1 nM [3] | Cullin-3 | • 1000x more potent than DI-591 [3] • In vivo efficacy in mouse liver injury model [3] |
The research into these inhibitors relies on several key experimental methodologies to confirm their mechanism and cellular impact.
1. Fluorescence Polarization (FP) Binding Assay This method is used to quantify the binding affinity of inhibitors to the DCN1 protein [1].
2. Cellular Neddylation Inhibition Assay This assay validates the functional consequence of DCN1 inhibition in a cellular context [1] [3].
3. Mass Spectrometric Analysis of Covalent Complex Formation This technique is crucial for confirming the mechanism of covalent inhibitors [3].
The experimental workflow for validating these inhibitors, from in vitro binding to in vivo function, is summarized in the following diagram.
Key experimental stages for validating DCN1-UBC12 inhibitors.
The inhibitors discussed, particularly the covalent ones, have two primary research applications with therapeutic potential:
The DCN1-UBC12 protein-protein interaction is a key regulatory point in the neddylation pathway, which activates Cullin-RING E3 Ligases (CRLs). CRLs control the turnover of approximately 20% of cellular proteins, making this pathway a significant target for therapeutic intervention, especially in cancer [1] [2] [3].
Small-molecule inhibitors that disrupt the DCN1-UBC12 interaction offer a selective means to inhibit the neddylation and activation of specific cullins, notably Cullin 3. This selectivity is a major advantage over broad-spectrum neddylation inhibitors like MLN4924 [1] [3].
The following table summarizes the quantitative data for the leading inhibitors discussed in the literature:
| Compound Name | Type | Binding Affinity (Kᵢ) / Potency | Key Biological Effect |
|---|---|---|---|
| DI-591 | Reversible | Kᵢ: 10-12 nM (for DCN1) [1] | Selectively inhibits Cullin 3 neddylation in cells; upregulates NRF2 [1] |
| DI-1548 | Covalent | IC₅₀: ~1 nM (Cullin 3 neddylation inhibition) [4] [3] | 1000x more potent than DI-591; forms a fast, covalent complex with DCN1 [4] [3] |
| DI-1859 | Covalent | IC₅₀: ~1 nM (Cullin 3 neddylation inhibition) [4] [3] | Similar potency to DI-1548; shows in vivo efficacy, protecting mice from liver damage [4] [3] |
Here are the core methodologies used to characterize these inhibitors:
Researchers employ these inhibitors, particularly DI-591, as chemical probes to investigate the biological roles of Cullin 3-specific CRLs in various cellular processes and disease models [1]. The high potency and selectivity of DI-1548 and DI-1859 make them suitable for advanced in vivo target validation studies [3].
The diagram below illustrates the neddylation pathway and the mechanism of action for DCN1-UBC12 inhibitors.
DCN1-UBC12 inhibitors block cullin 3 neddylation, preventing CRL activation.
The discovery of covalent DCN1 inhibitors like DI-1859 demonstrates the therapeutic potential of selectively inhibiting a single CRL member. The successful protection against acetaminophen-induced liver toxicity in mice provides a proof-of-concept for targeting Cullin 3 neddylation in human diseases [3]. Furthermore, research into dual inhibitors, such as WS-384, which targets both DCN1-UBC12 and LSD1, is exploring new therapeutic strategies for conditions like non-small cell lung cancer [5].
While "Dcn1-ubc12-IN-3" is not described in the available data, several other potent and selective small-molecule inhibitors have been reported. The table below summarizes key compounds that you can use as references or tool compounds.
| Inhibitor Name | Reported Affinity (Kᵢ or IC₅₀) | Key Cellular Assay Findings | Primary Use in Research |
|---|---|---|---|
| DI-591 | 10-12 nM (for DCN1/2 binding) [1] [2] | Selectively blocks cullin-3 neddylation; disrupts DCN1-UBC12 interaction in cells; upregulates NRF2 [1] [2]. | Chemical probe for investigating cullin-3 biology [1]. |
| NAcM-OPT | N/D | Reduces renal fibrosis in mouse models; selectively inhibits cullin-3 neddylation; induces NRF2 accumulation [3]. | Preclinical studies for renal fibrosis [3]. |
| Arctigenin | N/D | Impairs UBC12 enzyme activity; reduces global cullin neddylation; suppresses malignant phenotypes in cancer cells [4]. | Natural product for investigating UBC12 inhibition [4]. |
| WS-384 | N/D | First-in-class dual inhibitor of LSD1 and DCN1-UBC12 interaction; investigated for non-small cell lung cancer [5]. | Dual-target inhibitor for oncology research [5]. |
> Note: "N/D" indicates a value that was not disclosed in the search results provided. DI-591 is the most thoroughly characterized high-affinity inhibitor in this class.
The following diagram outlines a general experimental workflow for characterizing a DCN1-UBC12 inhibitor in a cellular context, based on established protocols for compounds like DI-591 and NAcM-OPT.
Here are detailed protocols for the key experiments outlined in the workflow, compiled from the cited research.
Cellular Thermal Shift Assay (CETSA): This assay confirms that the inhibitor binds to DCN1 inside cells by stabilizing it against heat-induced degradation [6] [7].
Co-immunoprecipitation (Co-IP): Directly measures the disruption of the DCN1-UBC12 interaction [6] [7].
This is the primary functional assay to confirm inhibitor activity and selectivity [1] [3] [4].
The DCN1-UBC12 protein-protein interaction is a critical regulatory node in the neddylation pathway, which activates Cullin-RING E3 ligases (CRLs). CRLs govern the turnover of approximately 20% of cellular proteins, making their regulation vital for cellular homeostasis [1] [2] [3]. DCN1 (Defective in Cullin Neddylation 1), acts as a co-E3 ligase, scaffolding the E2 enzyme UBC12 (also known as UBE2M) and a cullin protein to facilitate the transfer of the ubiquitin-like protein NEDD8 to the cullin subunit. This neddylation event is essential for CRL activity [4] [5].
Inhibiting the DCN1-UBC12 interaction presents a unique strategy for selectively modulating specific CRLs, particularly CRL1 and CRL3. This stands in contrast to pan-neddylation inhibitors like MLN4924, which targets the NAE1 enzyme and blocks all CRL activity, often leading to significant side effects [4] [6] [5]. Small-molecule inhibitors of DCN1-UBC12 have thus emerged as valuable chemical probes and potential therapeutic agents, offering a more targeted approach for researching and treating diseases driven by dysregulated neddylation, such as cancer, fibrosis, and liver injury [1] [4] [6].
The following tables summarize key quantitative data for representative DCN1-UBC12 inhibitors reported in the literature.
Table 1: Biochemical and Cellular Potency of Key Inhibitors
| Inhibitor Name | Target | Biochemical Affinity (Kᵢ or IC₅₀) | Cellular Activity (Cullin 3 Neddylation Inhibition) | Key Characteristics |
|---|---|---|---|---|
| DI-591 | DCN1-UBC12 | 10-12 nM (Kᵢ for DCN1/2) [1] [2] | ~1 µM [6] | Potent, cell-permeable, reversible inhibitor [1]. |
| DI-1548 | DCN1-UBC12 | N/A | ~1 nM [6] | Covalent inhibitor; >1000x more potent than DI-591 in cells [6]. |
| DI-1859 | DCN1-UBC12 | N/A | ~1 nM [6] | Covalent inhibitor; demonstrates in vivo efficacy [6]. |
| NAcM-OPT | DCN1-UBC12 | N/A | 2.5 - 10 µM ( in vitro assays) [4] | Used in animal models of renal fibrosis [4]. |
Table 2: Experimentally Validated Treatment Concentrations
| Inhibitor Name | Cell-Based Assays | Animal Studies (Dosing) | Observed Outcomes |
|---|---|---|---|
| DI-591 | 1 µM [6] | N/A | Selective conversion of cellular cullin 3 to unneddylated form; upregulation of NRF2 [1] [2]. |
| DI-1548/DI-1859 | 1 - 100 nM [6] | 5 mg/kg (DI-1859, intragastric) [6] | Potent inhibition of cullin 3 neddylation; protection from acetaminophen-induced liver injury in mice [6]. |
| NAcM-OPT | 2.5, 5, 10 µM (pre-treatment, then TGFβ1 stimulation) [4] | 1 & 5 mg/kg (daily intragastric) [4] | Attenuation of TGFβ1-induced fibrotic markers in vitro and reduction of renal fibrosis in vivo [4]. |
This protocol outlines the general method for assessing the effect of DCN1 inhibitors on cullin neddylation in cell cultures, based on treatments described in the literature [4] [6].
Objective: To evaluate the potency and selectivity of a DCN1 inhibitor in disrupting cullin neddylation in mammalian cells.
Materials:
Procedure:
The workflow below summarizes the key steps of this protocol.
This protocol describes the administration of DCN1 inhibitors in animal models to evaluate therapeutic efficacy, based on studies with DI-1859 and NAcM-OPT [4] [6].
Objective: To assess the protective effect of a DCN1 inhibitor in a mouse model of disease (e.g., liver or kidney injury).
Materials:
Procedure:
DCN1 inhibitors function by binding to the hydrophobic pocket of DCN1, thereby disrupting its interaction with the N-terminal acetylated peptide of UBC12. This prevents DCN1 from acting as a scaffold to facilitate the transfer of NEDD8 from UBC12 to its cullin substrates [1] [5]. A key finding is that inhibition of the DCN1-UBC12 interaction often leads to selective inhibition of cullin 3 neddylation, with minimal effects on other cullins like Cul1, Cul2, Cul4A, Cul4B, and Cul5 [1] [4] [6].
The downstream consequences of this selective inhibition are crucial for its therapeutic application. Inactive CRL3 fails to ubiquitinate its substrate, NRF2, leading to NRF2 accumulation. NRF2 is a master regulator of the antioxidant response, and its upregulation can protect against oxidative stress. This mechanism is implicated in the protective effects against liver injury [6]. Furthermore, in renal fibrosis, DCN1 inhibition and subsequent NRF2 accumulation have been shown to inhibit the profibrotic TGFβ-Smad2/3 signaling pathway [4].
The following diagram illustrates this targeted signaling pathway and the mechanistic role of DCN1 inhibitors.
The table below summarizes key DCN1-UBC12 inhibitors identified in the scientific literature, which you can use as a reference.
| Inhibitor Name | Type | Key Characteristics | Reported Experimental Use |
|---|---|---|---|
| DI-591 | Reversible, Small Molecule | High-affinity (K(_i) 10-12 nM), cell-permeable, selective for cullin 3 neddylation [1] [2]. | Disruption of DCN1-UBC12 interaction in cells; reversal of Ang II-induced cardiac fibroblast activation [3] [1]. |
| DI-1548 / DI-1859 | Covalent, Small Molecule | Highly potent (1000x more than DI-591), selective for cullin 3 neddylation, demonstrated in vivo activity [4] [5]. | Cellular neddylation inhibition; protection against acetaminophen-induced liver toxicity in mouse models [4] [5]. |
| DN-2 | Inhibitor | Specifically targets DCN1 at molecular and cellular levels [3]. | Reversal of Ang II-induced cardiac fibroblast activation; inhibition of cullin 3 neddylation [3]. |
| Novel 1,2,4-Triazole-3-thione derivatives | Small Molecule (Designed) | Designed via 3D-QSAR modeling; predicted pIC(_{50}) up to 9.674; strong computed binding affinity [3]. | In silico design and evaluation (molecular docking, dynamics simulations) [3]. |
To study the effect of such inhibitors, relevant and robust experimental models are required. The following models, described in the literature, can be adapted for profiling DCN1-UBC12 inhibitors.
| Model Type | Description | Key Features | Potential Application for DCN1 Inhibitors |
|---|---|---|---|
| In Vitro: 2D Cardiac Fibroblast (CF) Culture | Isolation and culture of cardiac fibroblasts, often from mice [3]. | Treatment with pro-fibrotic agonists like Angiotensin II (Ang II); assessment of fibroblast activation [3]. | Test inhibitor's ability to reverse established fibrotic activation (e.g., measure cullin 3 neddylation, ECM protein deposition). |
| In Vitro: 3D Human Cardiac Microtissues | Co-culture of hESC-derived cardiomyocytes and mesenchymal stem cells (MSCs) in 3D spheroids [6]. | MSCs generate fibroblasts; TGF-β1 treatment induces myofibroblast transdifferentiation, collagen deposition, and apoptotic CMs; highly physiologically relevant [6]. | Evaluate anti-fibrotic efficacy in a complex human tissue context; assess functional improvement (e.g., contractility). |
| In Vivo: Mouse Pressure Overload Model | Surgical induction of pressure overload (e.g., transverse aortic constriction) [3]. | Leads to robust cardiac fibrosis, mimicking human disease progression [3]. | Validate therapeutic efficacy in vivo; measure impact on fibrosis markers and cardiac function. |
Based on the available research, here is a logical workflow you could follow to establish the application of a DCN1-UBC12 inhibitor in cardiac fibrosis models. The diagram below outlines this proposed pathway.
Since the specific compound "Dcn1-ubc12-IN-3" is not detailed in the current literature, here are practical steps you can take:
The development of small-molecule inhibitors targeting the DCN1-UBC12 protein-protein interaction is a promising anticancer strategy [1] [2]. A critical step in this process is the demonstration that these inhibitors are cell-permeable and can engage their target in a cellular environment. The following application notes outline a multi-faceted experimental workflow to confirm this, drawing from validated approaches used for inhibitors like DI-591 and pyrazolo-pyridone-based compounds [1] [3].
A recommended strategy for evaluating cell-permeable DCN1-UBC12 inhibitors involves the following integrated workflow:
Here are the standard operating procedures for key experiments in the workflow.
Principle: This assay detects target engagement by measuring the stabilization of a protein against heat-induced denaturation in the presence of a binding compound [3].
Principle: This functional assay measures the compound's ability to inhibit cullin neddylation, the downstream consequence of disrupting the DCN1-UBC12 interaction [1].
Principle: To evaluate the absorption and exposure of the inhibitor in vivo, which is a direct reflection of its cell permeability and metabolic stability [3].
The table below summarizes key data for reference DCN1-UBC12 inhibitors, which can be used as benchmarks.
| Inhibitor Name | Biochemical Affinity (Kᵢ or IC₅₀) | Cellular Activity | Oral Bioavailability / Exposure | Key Findings |
|---|---|---|---|---|
| DI-591 [1] | 10-12 nM (for DCN1/2) | Disrupts DCN1-UBC12 interaction; selectively inhibits Cullin-3 neddylation. | Information not specified in search results. | High-affinity, cell-permeable probe; established specific role of DCN1-UBC12 for Cullin-3 neddylation. |
| Pyrazolo-pyridone (40) [3] | IC₅₀ in TR-FRET assay not specified, but ~2x more potent than lead compound. | Thermally stabilizes cellular DCN1; inhibits anchorage-independent growth in HCC95 cells. | Single 50 mg/kg dose in mice sustains plasma exposure >IC₉₀ for 24 hours. | Addressed poor PK of earlier inhibitors; suitable for in vivo studies. |
| NAcM-OPT [3] | IC₅₀ in TR-FRET assay not specified. | Active in cellular models. | High doses (200 mg/kg, BID) do not maintain plasma levels above cellular IC₉₀. | First-generation inhibitor; useful tool but limited by poor pharmacokinetics. |
This integrated protocol provides a robust framework for evaluating DCN1-UBC12 inhibitors. However, researchers should be aware of its strengths and limitations:
Strengths:
Limitations:
I hope these detailed application notes and protocols provide a solid foundation for your research. If you have data on the specific structure of "DCN1-UBC12-IN-3," further and more tailored analysis might be possible.
The Cellular Thermal Shift Assay (CETSA) is used in drug discovery to confirm that a small molecule engages its intended target inside cells [1]. While a specific protocol for Dcn1-ubc12-IN-3 is not available, the method has been applied to other DCN1 inhibitors, such as DN-2 [1]. The general workflow and key applications are summarized below.
CETSA Workflow for Target Engagement The following diagram outlines the core steps of a CETSA protocol used to validate the interaction between a small-molecule inhibitor and its protein target in a cellular context.
Key Applications of CETSA for DCN1 Inhibitors Based on published research, CETSA serves several critical functions in characterizing DCN1 inhibitors:
| Application | Purpose & Experimental Insight |
|---|---|
| Confirming Target Engagement | CETSA provides direct evidence of binding; the DCN1 protein becomes more stable and remains in the soluble fraction after binding to its inhibitor [1]. |
| Supporting Specificity | Used alongside co-immunoprecipitation (Co-IP) to show that inhibitor binding disrupts the native DCN1-UBC12 protein-protein interaction [1]. |
| Guiding Compound Optimization | CETSA data helps prioritize compounds with effective cellular target engagement during structure-activity relationship (SAR) studies [1]. |
The cullin-RING E3 ubiquitin ligases (CRLs) represent the largest family of ubiquitin ligases, responsible for regulating the turnover of approximately 20% of cellular proteins and playing crucial roles in normal cellular physiology and various human diseases [1] [2] [3]. The activation of CRLs requires neddylation, a post-translational modification process in which the ubiquitin-like protein NEDD8 is covalently attached to a specific lysine residue on the cullin subunit [1] [3]. This neddylation process is catalyzed by a three-enzyme cascade consisting of NEDD8-activating enzyme (E1), NEDD8-conjugating enzyme (E2: UBC12/UBE2M or UBE2F), and NEDD8 ligase (E3) [3] [4]. The DCN1-UBC12 interaction has emerged as a particularly attractive target for therapeutic intervention because it functions as a critical scaffolding complex that enhances the efficiency of cullin neddylation by bringing together the cullin substrate and the UBC12~NEDD8 thioester complex [1] [5].
Small molecule inhibitors targeting the DCN1-UBC12 protein-protein interaction offer a unique opportunity to achieve selective inhibition of specific cullin family members, particularly cullin 3, unlike pan-neddylation inhibitors such as MLN4924 which blocks all CRL activity [1] [2]. This selectivity profile enables more precise investigation of individual CRL functions and reduces potential side effects associated with broad pathway inhibition. Research has demonstrated that selective cullin 3 neddylation inhibition through disruption of DCN1-UBC12 interaction effectively modulates specific downstream signaling pathways while sparing other cullin family members, providing valuable insights for targeted therapeutic development [1] [2].
The development of DCN1-UBC12 interaction inhibitors has progressed through multiple generations, from initial peptide-based compounds to highly potent covalent inhibitors with demonstrated in vivo efficacy. These compounds typically function by mimicking the N-terminal acetylated peptide of UBC12, which serves as the primary binding motif for DCN1 [1] [4]. Structure-based drug design approaches, including computational co-solvent mapping and analysis of the UBC12 binding groove in DCN1, have been instrumental in identifying key hydrophobic hotspots and optimizing compound interactions [1].
Table 1: Evolution of DCN1-UBC12 Interaction Inhibitors
| Compound | Mechanism | Binding Affinity (Kᵢ) | Cellular Activity | In Vivo Efficacy | Selectivity Profile |
|---|---|---|---|---|---|
| DI-591 | Reversible, competitive | 10-12 nM | Selective inhibition of cullin 3 neddylation at μM concentrations | Not demonstrated | Selective for cullin 3 over other cullins |
| DI-1548 | Covalent (fast kinetics) | Not reported | Inhibition of cullin 3 neddylation at 1 nM | Not reported | Selective for cullin 3 |
| DI-1859 | Covalent (fast kinetics) | Not reported | Inhibition of cullin 3 neddylation at 1 nM | Protective in acetaminophen-induced liver injury mouse model | Selective for cullin 3 |
The structural optimization of DCN1 inhibitors began with identification of the minimum UBC12 binding motif, revealing that a tetrapeptide (residues 1-4 of UBC12) retained significant binding affinity to DCN1 [1]. Through systematic exploration of side chain modifications, researchers discovered that incorporation of a benzothiazol-2-yl group at position 1 dramatically improved binding affinity by over 200-fold compared to initial leads [1]. Further optimization through halogen substitution at the 5-position of the benzothiazole ring yielded additional potency improvements, ultimately resulting in the development of DI-591 as a high-affinity, cell-permeable inhibitor [1].
The most recent advancement in this chemical series involved the strategic design of covalent DCN1 inhibitors based on the DI-591 scaffold [2]. Analysis of the co-crystal structure of DI-591 in complex with human DCN1 revealed that the sulfur atom of Cys115 in DCN1 is positioned approximately 4.1 Å from the α carbon of the 3-morpholinopropanamide unit in DI-591, suggesting an opportunity for covalent bond formation [2]. Through installation of Michael acceptor groups such as chloroacetamide or acrylamide at this position, researchers developed DI-1548 and DI-1859, which demonstrated remarkably fast covalent complex formation with DCN1 protein, achieving 100% complex formation within just 10 minutes of incubation [2].
Table 2: Quantitative Characterization of DCN1-UBC12 Inhibitors
| Parameter | DI-591 | DI-1548/DI-1859 | Measurement Method |
|---|---|---|---|
| Biochemical Kᵢ | 10-12 nM | Not reported | Fluorescence polarization competition assay |
| Cellular IC₅₀ (cullin 3 neddylation) | ~1 μM | ~1 nM | Immunoblotting of neddylated cullin 3 in cells |
| Selectivity Ratio (cullin 3 vs other cullins) | >100-fold | >1000-fold | Comparative immunoblotting of multiple cullins |
| Covalent Efficiency | Non-covalent | Complete modification within 10 min | Mass spectrometric analysis |
| Solubility | Moderate | Improved through solubilizing groups | Chemical characterization |
Mass spectrometric analysis confirmed the unique mechanism of covalent bond formation for these compounds, with cleavage of the morpholinyl group from DI-1548 or the dimethyl amine group from DI-1859 occurring upon complex formation [2]. This covalent mechanism resulted in a dramatic 1000-fold increase in cellular potency compared to the reversible inhibitor DI-591, enabling effective inhibition of cullin 3 neddylation at low nanomolar concentrations and facilitating in vivo studies [2].
Recent research has revealed compelling evidence for the therapeutic potential of targeted cullin 3 neddylation inhibition in metabolic disorders. Studies demonstrate that pan-neddylation inhibitor TAS4464 treatment reversed obesity and adipose inflammation, resulting in improved hepatic steatosis and insulin sensitivity in obese mice [6]. Importantly, among all mammalian cullin proteins targeted by TAS4464, cullin 3 was identified as specifically required for adipogenesis and adipocyte hypertrophy [6]. Animal models with adipocyte-specific Cul3 haploinsufficiency displayed attenuated obesity and improved overall metabolic homeostasis, effectively recapitulating the metabolic benefits observed with pan-neddylation inhibitors [6].
The mechanistic basis for these effects involves NRF2 stabilization resulting from Cul3 inhibition, which contributes to impaired adipogenesis by inhibiting lipogenesis [6]. This establishes cullin 3 as a crucial downstream mediator of the anti-obesity effects of neddylation inhibitors and highlights the potential of selective DCN1-UBC12 interaction inhibitors for metabolic disease treatment without the broad spectrum effects associated with pan-neddylation inhibition [6].
The covalent DCN1 inhibitor DI-1859 has demonstrated significant in vivo efficacy in protecting against acetaminophen-induced liver damage in mouse models [2]. Treatment with DI-1859 induced a robust increase in NRF2 protein levels, a known CRL3 substrate, in mouse liver, resulting in protective effects against hepatotoxicity [2]. This finding provides compelling proof of concept that selective inhibition of individual CRL members holds significant therapeutic potential for the treatment of human diseases, particularly those involving oxidative stress and inflammatory components.
The hepatoprotective effect mediated through NRF2 stabilization is particularly relevant given that NRF2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes. Under normal conditions, NRF2 is continuously targeted for proteasomal degradation by the CRL3 E3 ligase complex, but inhibition of cullin 3 neddylation disrupts this process, leading to NRF2 accumulation and enhanced expression of cytoprotective genes [1] [2]. This mechanism positions selective cullin 3 neddylation inhibitors as promising therapeutic candidates for conditions involving oxidative stress and inflammation.
Fluorescence Polarization (FP) Competition Binding Assay provides a robust method for quantifying inhibitor binding to DCN1:
This protocol evaluates the cellular activity of DCN1-UBC12 inhibitors in disrupting cullin neddylation:
The following diagram illustrates the experimental workflow for assessing cullin neddylation inhibition:
To evaluate functional consequences of cullin 3 neddylation inhibition:
Accurate interpretation of neddylation inhibition data requires careful normalization and quantification:
Common challenges and solutions in DCN1-UBC12 inhibition studies:
The development of selective DCN1-UBC12 interaction inhibitors represents a significant advancement in the field of targeted protein degradation and neddylation modulation. Unlike pan-neddylation inhibitors such as MLN4924 that block global CRL activity, these compounds enable precise inhibition of cullin 3-specific neddylation with minimal effects on other cullin family members [1] [2]. The evolution from reversible inhibitors (DI-591) to highly potent covalent compounds (DI-1548, DI-1859) has provided researchers with chemical tools that demonstrate exceptional cellular potency and in vivo efficacy [2].
The therapeutic potential of selective cullin 3 neddylation inhibition is particularly promising for metabolic diseases, as evidenced by the anti-obesity effects observed in adipocyte-specific Cul3 haploinsufficiency models [6], and for hepatoprotection, as demonstrated by DI-1859's efficacy in acetaminophen-induced liver injury models [2]. Furthermore, the stabilization of NRF2 signaling through targeted cullin 3 inhibition offers a compelling strategy for addressing pathological conditions characterized by oxidative stress and inflammation [1] [2].
Future directions in this field should focus on expanding the therapeutic application of DCN1-UBC12 inhibitors, optimizing their drug-like properties for clinical translation, and developing companion biomarkers for patient stratification. Additionally, combination therapies leveraging selective cullin 3 inhibition with other targeted agents may unlock novel treatment paradigms for cancer, metabolic disorders, and inflammatory conditions. The continued refinement of these selective neddylation modulators will undoubtedly enhance our understanding of CRL biology and open new avenues for therapeutic intervention.
The table below summarizes key quantitative data for representative DCN1-UBC12 inhibitors from the scientific literature, which can be used for comparison and experimental design.
| Compound Name | Type | Target Binding Affinity (Kᵢ) | Cellular Activity (Cullin 3 Neddylation Inhibition) | In Vivo Evidence | Primary Characterization |
|---|---|---|---|---|---|
| DI-591 | Reversible | 10-12 nM (DCN1/2) [1] [2] | ~1 μM [3] [4] | Not reported in searched results | Potent, selective, cell-permeable chemical probe [1] [2] |
| DI-1548 / DI-1859 | Covalent | Forms covalent complex with DCN1 [3] [4] | ~1 nM (1000x more potent than DI-591) [3] [4] | Yes (mouse liver toxicity model) [3] [4] | Highly potent, selective; demonstrated in vivo efficacy [4] |
| NAcM-OPT | Not specified | Not specified in results | Effective in cellular models (2.5-10 μM) [5] | Yes (mouse renal fibrosis model) [5] | Used in renal fibrosis research; administered orally [5] |
You can adapt the following general protocols, based on methodologies used to characterize inhibitors like DI-591, for your research on DCN1-UBC12 inhibitors.
This protocol is used to quantify the ability of a small molecule to disrupt the DCN1-UBC12 protein-protein interaction [1] [2].
This set of experiments validates the on-target activity of the inhibitor in a cellular context.
This protocol outlines the evaluation of a DCN1 inhibitor in a mouse disease model [5].
The diagram below illustrates the key experimental workflow for characterizing a DCN1-UBC12 inhibitor, from in vitro testing to in vivo validation.
This diagram outlines the logical flow of experiments, from initial biochemical characterization to final integrated data analysis.
The following diagram summarizes the core signaling pathway that DCN1-UBC12 inhibitors target, leading to their potential therapeutic effects.
This diagram shows how inhibiting the DCN1-UBC12 interaction prevents Cullin 3 neddylation, leading to accumulation of protective substrates like NRF2.
The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common method used to screen for and characterize inhibitors of the DCN1-UBC12 protein-protein interaction [1]. The core of this assay is a competitive binding format.
The following diagram illustrates the general workflow and principle of this HTRF-based competition assay:
Key Reagents and Constructs:
Although specific data for This compound is not available in the searched literature, the following table summarizes potency data for other well-characterized DCN1 inhibitors, which can serve as a benchmark for your research.
Table 1: Potency of Selected DCN1-UBC12 Inhibitors
| Inhibitor Name | Chemical Class | Reported IC₅₀ / Kᵢ | Assay Type | Key Characteristics |
|---|---|---|---|---|
| DI-591 [2] | Peptidomimetic | Kᵢ = 10–12 nM | Fluorescence Polarization (FP) | High-affinity, cell-permeable, selective for CUL3 neddylation. |
| DI-1548 [3] | Covalent | IC₅₀ = 4.6 nM | Cellular Neddylation | Potent, selective covalent inhibitor. |
| DI-1859 [4] [3] | Covalent | IC₅₀ = 4.6 nM | Cellular Neddylation | Potent, selective covalent inhibitor; protects mice from liver toxicity. |
| WS-383 [1] [3] | Triazolo[1,5-a]pyrimidine | IC₅₀ = 11 nM | DCN1-UBC12 Interaction (HTRF) | Highly potent, selective, and cellularly active. |
| SK-464 [1] | Phenyltriazole thiol | IC₅₀ = ~100 nM | DCN1-UBC12 Interaction | Novel scaffold, high selectivity for DCN1/2. |
| Arctigenin [5] | Natural Product | N/A | UBC12 Enzyme Activity | First natural product found to directly inhibit UBC12 enzyme activity. |
You can adapt this general protocol, which is inferred from standard HTRF practices and the methodological context from the search results [2] [1].
Title: Application Note: HTRF Assay for Evaluating DCN1-UBC12 PPI Inhibitors.
Objective: To quantify the inhibitory potency of small molecules (e.g., This compound) against the DCN1-UBC12 protein-protein interaction in a homogeneous, plate-based assay.
Materials:
Procedure:
This compound) in DMSO and then in assay buffer. Add a constant volume to the assay plates. Include controls: positive control (wells with no inhibitor), negative control (wells with a known potent inhibitor like WS-383), and blank (wells with no protein or probe).This compound.This compound may be a close analog of the inhibitors listed here. Consult the primary literature or supplier for its specific mechanism (e.g., is it reversible or covalent?) as this impacts assay kinetics and design [4].
Researchers have explicitly noted the poor solubility of early DCN1 inhibitor compounds, which can severely limit their experimental use. The table below summarizes the key challenges and the strategic solutions developed.
| Challenge | Strategic Solution & Example Compounds |
|---|---|
| Poor solubility of initial compounds, hindering biological testing. [1] [2] | Structure-based design to incorporate solubilizing groups directly into the molecule. [1] [2] |
| N/A | Example Compounds: DI-1548 and DI-1859 were created by adding morpholinyl or dimethylamino solubilizing groups. [1] [2] |
Based on the methods used in recent studies, here is a recommended workflow for preparing inhibitor stock solutions for in vitro and cellular experiments.
How were solubility issues overcome in published studies? In the development of inhibitors like DI-1859, researchers used structure-based design to install solubilizing groups (e.g., morpholinyl) onto the inhibitor's core scaffold. This was a deliberate medicinal chemistry effort to improve drug-like properties, moving beyond simple solvent selection. [1] [2]
What is a key consideration when treating cells with these inhibitors? Monitor the final concentration of DMSO in your cell culture media. As indicated in one study, a final concentration of <0.1% DMSO is often used as a vehicle control to ensure that the solvent itself does not cause cytotoxic effects or interfere with experimental results. [3]
Why is it critical to include a vehicle control? A vehicle control (e.g., DMSO at the same dilution used for the inhibitor) is essential to confirm that any observed biological effects are due to the inhibitor itself and not the solvent.
What if the inhibitor precipitates in the assay buffer? If precipitation occurs during dilution from the DMSO stock into an aqueous buffer, consider using a buffer with 1-2% DMSO to help maintain compound solubility, provided this is compatible with your experimental system.
The specificity of DCN1-UBC12 inhibitors is primarily determined by analyzing their effect on the neddylation of various cullins in cells. The core methodology and expected results for a selective inhibitor are summarized below.
| Experimental Method | Description | Key Readout for a Selective Cullin 3 Inhibitor |
|---|---|---|
| Cellular Neddylation Assay (Western Blot) | Treat cells with the inhibitor and analyze lysates via Western Blot [1] [2]. | Selective conversion of Cullin 3 to its un-neddylated form; minimal or no effect on neddylation of Cullin 1, 2, 4A, 4B, 5, and 7 [3] [1]. |
| Analysis of CRL Substrate Accumulation | Monitor protein levels of known Cullin 3 CRL (CRL3) substrates after inhibitor treatment [3]. | Robust increase in specific substrates (e.g., the NRF2 protein), confirming functional inhibition of CRL3 activity [3] [1]. |
The logical workflow for establishing the specificity of a compound like DCN1-UBC12-IN-3 can be summarized as follows:
When performing these experiments, keep the following points in mind:
The following table summarizes the key quantitative data for DI-591, which you can use as a benchmark for your compound's performance.
| Parameter | Value/Result for DI-591 | Experimental Context |
|---|---|---|
| Binding Affinity (Kᵢ) | 10-12 nM [1] [2] | Against purified human DCN1 and DCN2 proteins. |
| Cellular Permeability | Confirmed cell-permeable [1] [2] | Disrupts DCN1-UBC12 interaction in cells. |
| Cullin Selectivity | Selective for Cullin 3 [1] [2] | Converts cullin 3 to un-neddylated form with minimal effect on other cullins. |
| Key Cellular Outcome | Upregulation of NRF2 [1] [2] | NRF2 is a known substrate of the Cullin 3 CRL ligase. |
Here are answers to common questions and solutions to typical problems encountered when working with these inhibitors.
Q1: What is the expected phenotypic outcome if my inhibitor is working in cells? A successful inhibitor will specifically block the neddylation of Cullin 3 (CUL3). You should observe:
Q2: How can I confirm that my compound is truly engaging the DCN1 target in a cellular environment?
Q3: My inhibitor shows poor cellular activity despite high in vitro affinity. What could be the reason?
To help you plan and troubleshoot your experiments, here is a generalized workflow for evaluating a DCN1-UBC12 inhibitor's cellular activity.
Supporting Protocol Details:
Molecular Basis of Action: The diagram below illustrates the signaling pathway you are targeting, which will help in understanding the mechanistic basis of your experiments.
Recent studies are exploring new avenues for DCN1 inhibitor development, which can inform your own optimization strategies:
While quantitative stability data for DCN1-UBC12-IN-3 is unavailable, insights from related compounds can guide handling procedures.
| Inhibitor Class/Name | Reported Stability or Handling Information | Key Findings/Considerations |
|---|---|---|
| Covalent Inhibitors (e.g., DI-1548, DI-1859) [1] | Fast covalent bond formation with DCN1; reactive Michael acceptor group (e.g., methacrylamide). | Group cleavage (e.g., morpholinyl) observed upon binding [1]. Structure suggests potential reactivity in solution; monitor for degradation. |
| Reversible Inhibitor (DI-591) [2] | No specific solution stability data; high-affinity, cell-permeable probe. | Co-crystal structure available (PDB: 5UFI) [3]. Standard handling for small molecules likely applicable. |
| Pyrazolo-pyridone Class [4] | Developed to improve properties; no explicit stability data. | Aimed for better solubility and 3D structure [4]; suggests potential stability improvements over other classes. |
You can adapt these established methodologies to assess the stability of this compound in your lab.
This method directly tests if an inhibitor covalently modifies the DCN1 protein, indicating its reactivity and stability.
This assay measures the inhibitor's ability to disrupt the DCN1-UBC12 interaction, which can be used to check if a pre-incubated sample has lost potency.
This method checks if the inhibitor engages and stabilizes its target (DCN1) within a cellular environment.
The diagram below illustrates the biological context of your work, showing how small-molecule inhibitors like this compound block cullin neddylation.
Since public data on this compound is limited, I suggest:
The core mechanism of DCN1-UBC12 inhibitors is to block the interaction between DCN1 (a co-E3 ligase) and UBC12 (an E2 conjugating enzyme). This disruption selectively inhibits the neddylation (a process that activates proteins) of specific cullin proteins, particularly cullin 3 [1] [2] [3].
The following table summarizes the key characteristics of several DCN1-UBC12 inhibitors reported in the literature, which provides context for what is known about their specificity.
| Inhibitor Name | Type / Key Feature | Reported Binding Affinity (Kᵢ or IC₅₀) | Primary Reported Effect / Selectivity |
|---|---|---|---|
| DI-591 | Potent, cell-permeable, reversible [1] | 10-12 nM (for DCN1 & DCN2) [1] [2] | Selectively blocks cullin 3 neddylation with no or minimal effect on other cullins (1, 2, 4A, 4B, 5, 7, 9) [1] [2] |
| DI-1548 & DI-1859 | Covalent inhibitors (target DCN1's Cys115) [4] [5] | ~1000x more potent than DI-591 in cells [4] [5] | Selective inhibition of cullin 3 neddylation at low nanomolar concentrations [4] [5] |
| DN-2 | Not specified in detail | Not specified in detail | Reverses Ang II-induced cardiac fibroblast activation via cullin 3 neddylation inhibition [6] |
Based on the general profile of these inhibitors, here are the potential off-target areas to investigate:
To systematically rule out off-target effects, you can guide users through the following experimental workflows. The diagrams below outline the key procedures.
This protocol verifies that the inhibitor directly binds to DCN1 in a cellular context.
This is the primary assay to confirm on-target effect and check for off-target effects on other cullins.
This protocol directly tests if the inhibitor disrupts the target protein-protein interaction.
Q1: Our immunoblot shows a slight reduction in cullin 1 neddylation at high concentrations. Is this an off-target effect? A1: It could indicate a loss of selectivity at high doses. The reported selective inhibitors like DI-591 show "no or minimum effect" on cullin 1 [1] [2]. Repeating the assay with a lower dose range is recommended to find a window where only cullin 3 is affected. Always include multiple cullin blots (Cul1, Cul3, Cul4, Cul5) as internal controls for selectivity.
Q2: For covalent inhibitors like DI-1548, how can we confirm the specific covalent modification? A2: Use mass spectrometric analysis. Incubate recombinant human DCN1 protein with the inhibitor and analyze the protein mass. A covalent complex will show an increase in mass corresponding to the inhibitor's mass minus the leaving group (e.g., morpholine in DI-1548). Fast, complete complex formation, as seen with DI-1548, is a sign of a potent and specific covalent inhibitor [4] [5].
Q3: What is a key phenotypic readout to confirm that the inhibitor's effect is on-target? A3: Monitor the stabilization of the transcription factor NRF2. NRF2 is a well-characterized substrate of the CRL3 E3 ligase. Successful inhibition of cullin 3 neddylation should lead to the accumulation of NRF2 protein, which can be detected by immunoblotting [1] [4] [5]. This links target engagement to a downstream biological effect.
The table below summarizes key strategies and findings from recent studies for designing and evaluating potent DCN1 inhibitors.
| Optimization Strategy/ Finding | Key Compound(s) | Reported Outcome/Activity | Experimental Model |
|---|---|---|---|
| 3D-QSAR Model & Novel Design | Novel 1,2,4-Triazole-3-thione derivatives | Top compound: Predicted pIC50 = 9.674 (approx. 2.1 nM IC50) [1] [2] | Computational (Sybyl-X 2.1); In silico docking (PDB: 5UFI) & dynamics [1] |
| Structure-Based Peptide Mimic | DI-591 (high-affinity inhibitor) | Binds DCN1/DCN2 with Ki = 10-12 nM; selectively blocks Cullin-3 neddylation [3] | FP-based binding assay; cellular neddylation assays [3] |
| In Vivo Efficacy for Fibrosis | NAcM-OPT (DCN1 inhibitor) | Alleviated renal fibrosis in UUO/UIRI mouse models at 1-5 mg/kg (daily intragastric) [4] | Mouse renal fibrosis models (UUO, UIRI); cell models (HK-2, NRK-49F) [4] |
Here are detailed methodologies for key experiments cited in the support guide.
This protocol is based on the approach used to design novel 1,2,4-Triazole-3-thione derivatives [1] [2].
This protocol validates the selective inhibition of cullin neddylation, as demonstrated with DI-591 and NAcM-OPT [4] [3].
Q1: My compound shows good binding affinity in docking but has no activity in cellular assays. What could be wrong?
Q2: How can I experimentally confirm that my inhibitor is specifically disrupting the DCN1-UBC12 interaction?
Q3: The inhibition of cullin neddylation by my compound is not as selective for Cullin-3 as expected. Why?
The diagram below outlines the key steps for the computational and experimental validation of a DCN1 inhibitor.
This diagram illustrates the mechanism of action for a DCN1 inhibitor and its downstream effects, particularly in the context of fibrosis.
The table below summarizes quantitative data for DCN1-UBC12 inhibitors from recent literature to help you benchmark your compounds, including DCN1-UBC12-IN-3 [1] [2] [3].
| Inhibitor Name | Target / Mechanism | Affinity (Kᵢ or IC₅₀) | Cellular Activity | Selectivity Profile | Key Assays Used for Characterization |
|---|---|---|---|---|---|
| DI-591 | DCN1-UBC12 (reversible) | Kᵢ: 10-12 nM (DCN1/2) [1] [3] | Disrupts DCN1-UBC12 interaction; inhibits CUL3 neddylation at ~1 µM [1] [3] | Selective for CUL3 neddylation; minimal effect on CUL1, 2, 4A, 4B, 5 [1] [3] | Fluorescence Polarization (FP) competition binding, Immunoprecipitation (IP), Western Blot (Cullin neddylation) [1] [3] |
| DI-1548 / DI-1859 | DCN1-UBC12 (covalent) | N/A; inhibits CUL3 neddylation at ~1 nM (1000x more potent than DI-591) [2] | Inhibits CUL3 neddylation at low nM; induces NRF2 accumulation in mouse liver [2] | Selective for CUL3 neddylation [2] | Mass Spectrometry (covalent adduct confirmation), Western Blot (Cullin neddylation, NRF2), In vivo efficacy models [2] |
| NAcM-OPT | DCN1 inhibitor | N/A | Attenuates renal fibrosis in mouse models (1 & 5 mg/kg) [4] | Selective CUL3 neddylation inhibition; induces NRF2 accumulation [4] | Western Blot (Fibronectin, α-SMA, NRF2, p-Smad2/3), siRNA knockdown, In vivo disease models (UUO/UIRI) [4] |
| WS-384 | Dual LSD1 & DCN1-UBC12 inhibitor | N/A | Anti-proliferative activity in Non-Small Cell Lung Cancer (NSCLC) [5] | Dual-target inhibitor [5] | Not specified in search results [5] |
Here are detailed methodologies for key experiments used to characterize DCN1-UBC12 inhibitors.
This assay measures a compound's ability to disrupt the DCN1-UBC12 interaction by competing with a fluorescently labeled probe [1].
This standard protocol assesses the functional consequence of DCN1 inhibition in a cellular context [1] [2] [3].
CETSA validates direct binding of the inhibitor to DCN1 inside cells, confirming target engagement [6].
The following diagram outlines a logical workflow for diagnosing common issues with DCN1-UBC12 inhibitor assays. You can follow the path based on your experimental observations.
Here are answers to specific frequently asked questions.
Q1: Our DCN1 inhibitor shows high binding affinity in biochemical assays but has no effect on cullin neddylation in cells. What could be wrong?
Q2: How can we confirm that our inhibitor is selectively blocking Cullin-3 (CUL3) neddylation and not affecting other cullins?
Q3: We see inhibition of CUL3 neddylation, but the expected downstream phenotype (e.g., upregulation of NRF2) is weak or absent. How should we troubleshoot this?
Q4: What is a key positive control for demonstrating the functional consequence of CUL3 neddylation inhibition?
Q1: What are the common challenges with the cellular uptake and bioavailability of DCN1-UBE2M inhibitors? Early inhibitors often faced challenges such as poor oral bioavailability, fairly rapid clearance, poor water solubility, and susceptibility to metabolic degradation. These issues hindered their ability to sustain effective plasma concentrations in vivo [1].
Q2: What key properties should be optimized to improve pharmacokinetic performance? The main goals are to reduce in vivo clearance by suppressing oxidative metabolism, improve aqueous solubility by reducing hydrophobicity and crystallinity, and maintain or improve binding potency [1].
Q3: Are there successful examples of optimized DCN1-UBE2M inhibitors? Yes. For the pyrazolo-pyridone class, compound 40 was developed. A single 50 mg/kg oral dose in mice sustained plasma exposures above the biochemical IC90 for 24 hours, a significant improvement over previous leads [1]. Another potent inhibitor, DI-591, is a high-affinity, cell-permeable, peptidomimetic small molecule that mimics the acetylated N-terminal end of UBE2M [2] [3].
| Issue & Symptom | Potential Root Cause | Suggested Solution & Optimization Strategy |
|---|---|---|
| Poor oral bioavailability | High crystallinity; poor solubility; rapid metabolic degradation [1]. | Increase 3D character of scaffold; introduce hydrophilic substituents; modify metabolically labile sites [1]. |
| Rapid in vivo clearance | Susceptibility to oxidative metabolism in liver microsomes [1]. | Synthesize analogues designed to suppress oxidative metabolism; test stability in liver microsome models [1]. |
| Insufficient cellular potency | Inefficient access to binding subpockets; suboptimal interactions [1]. | Optimize substituents for key binding pockets (Ile, Leu, N-acetyl, hinge); use structure-based design [1]. |
| Low aqueous solubility | High hydrophobicity [1]. | Reduce overall hydrophobicity; introduce groups that can form hydrogen bonds in the N-acetyl pocket [1]. |
The following workflow summarizes the key steps and decision points in the lead optimization process described in the literature.
Here are detailed methodologies for key experiments cited in the troubleshooting guides.
This assay measures the direct inhibition of the DCN1-UBE2M protein-protein interaction [1].
This assay tests the compound's ability to block the actual transfer of NEDD8 to a cullin protein in a purified system [1].
This assay confirms that the inhibitor binds to and stabilizes its target (DCN1) within a cellular environment [1].
The table below summarizes quantitative data for key benchmark inhibitors from the literature.
| Compound | Mechanism / Class | Biochemical IC₅₀ (DCN1 Binding) | Key Pharmacokinetic Finding | Key Cellular Phenotype |
|---|---|---|---|---|
| Compound 40 [1] | Pyrazolo-pyridone; disrupts DCN1-UBE2M interaction | Not explicitly stated (more potent than lead 2) | Single 50 mg/kg oral dose in mice sustains plasma exposure >IC₉₀ for 24 h. | Inhibits anchorage-independent growth in DCN1-amplified HCC95 cells. |
| DI-591 [2] | Peptidomimetic; mimics acetylated UBE2M N-terminus | Kᵢ = 10–12 nM (for DCN1/DCN2) | High-affinity, cell-permeable. | Selectively blocks cullin 3 neddylation; upregulates NRF2. |
| Arctigenin [4] | Natural product; impairs UBC12 enzyme activity | Contributes to suppression of malignant phenotypes. | Identified via screening of a natural product library. | Decreases neddylated cullins; upregulates tumor suppressor PDCD4. |
The structure-activity relationship (SAR) of successful inhibitor classes highlights critical regions to target during optimization.
1. What is the biological significance of the DCN1-UBC12 interaction? The DCN1-UBC12 interaction is a critical part of the neddylation pathway, which activates Cullin-RING E3 Ubiquitin Ligases (CRLs). CRLs regulate the turnover of approximately 20% of cellular proteins, making them essential for cellular homeostasis. Disrupting this interaction, particularly with cullin 3, is a promising strategy for anticancer drug development [1] [2] [3].
2. I have encountered off-target effects while using the pan-neddylation inhibitor MLN4924. Are there more selective alternatives? Yes. While MLN4924 inhibits the NEDD8-activating enzyme (NAE) and blocks all CRL activity, newer inhibitors target the specific protein-protein interaction between DCN1 and UBC12. For example, DI-591 is a high-affinity inhibitor that selectively blocks cullin 3 neddylation with minimal effect on other cullins, offering a more targeted research tool [2] [4].
3. The potency of my DCN1-UBC12 inhibitor seems low. What is a benchmark for high-affinity binding? You can reference the inhibitor DI-591, which was reported to bind to human DCN1 and DCN2 proteins with very high affinity, showing Kᵢ values in the range of 10–12 nM [2] [4]. Achieving this level of potency often involves structure-based design and extensive medicinal chemistry optimization.
4. I cannot find any published data on the metabolite interference for "Dcn1-ubc12-IN-3". Where should I look? This appears to be a gap in the currently available public scientific literature. I recommend these steps:
The table below summarizes key information on inhibitors found in the search results, which can serve as a reference for your experimental comparisons.
| Inhibitor Name | Molecular Target | Reported Potency (Kᵢ) | Key Characteristic / Note |
|---|---|---|---|
| DI-591 | DCN1-UBC12 PPI | 10-12 nM [2] [4] | Selective for cullin 3 neddylation [2] [4] |
| WS-384 | DCN1-UBC12 & LSD1 | Information not available in results | First-in-class dual inhibitor for NSCLC [5] |
| MLN4924 (Pevonedistat) | NEDD8 Activating Enzyme (NAE) | Information not available in results | Broad-spectrum neddylation inhibitor; in clinical trials [1] |
Here are methodologies for critical experiments in characterizing DCN1-UBC12 inhibitors, based on the techniques used in the cited research.
1. Fluorescence Polarization (FP) Competition-Binding Assay This assay is used to measure the affinity of small-molecule inhibitors by their ability to displace a fluorescent probe.
2. Assessing Cellular Neddylation Status This protocol determines if an inhibitor effectively blocks cullin neddylation within cells.
The following diagram illustrates the neddylation cascade and the specific point targeted by DCN1-UBC12 inhibitors.
The table below summarizes the core differences between the pan-neddylation inhibitor MLN4924 and the selective DCN1-UBC12 interaction inhibitor DI-591.
| Feature | MLN4924 (Pevonedistat) | DI-591 (Representative DCN1-UBC12 Inhibitor) |
|---|---|---|
| Target | NEDD8 Activating Enzyme (NAE/E1) [1] [2] | DCN1-UBC12 protein-protein interaction [3] [4] [5] |
| Mechanism | Forms a covalent NEDD8-MLN4924 adduct, blocking global NEDD8 activation [1] [2] | Binds DCN1's hydrophobic pocket, disrupting recruitment of the E2 enzyme UBC12 [3] [4] |
| Inhibition Scope | Broad-spectrum: inhibits neddylation of all cullins and other substrates [1] [6] | Selective: primarily blocks neddylation of Cullin 3, with minimal effect on other cullins [3] [4] [5] |
| Affinity/Potency | Preclinical IC₅₀ in cancer cell viability assays: nanomolar to low micromolar range (e.g., ~0.07-0.25 µM in osteosarcoma) [7] | Binds DCN1 with very high affinity (Ki = 10-12 nM) [3] [4] [5] |
| Key Outcomes | DNA damage, cell cycle arrest (G2/M), apoptosis, senescence, suppressed migration [2] [7] | Selective accumulation of Cullin 3 CRL substrates (e.g., NRF2); valuable for probing specific biology [3] [4] |
| Therapeutic Implication | Potent anti-tumor agent in clinical trials; potential for broader side effects due to global pathway inhibition [1] [2] [7] | Chemical probe for Cullin 3 biology; potential for a more targeted therapeutic with reduced side effects [3] [6] |
The following diagram illustrates the distinct neddylation pathway steps where MLN4924 and DI-591 exert their effects.
For MLN4924:
For DI-591:
Your choice between these inhibitors should be guided by your research goals:
The table below summarizes key experimental data for several prominent DCN1 inhibitors, which could provide a basis for comparison if you are able to find data on "Dcn1-ubc12-IN-3".
| Inhibitor Name | Type / Mechanism | Reported Potency (IC₅₀/Kᵢ) | Key Experimental Findings | Primary Citations |
|---|---|---|---|---|
| DI-591 | Reversible; disrupts DCN1-UBC12 interaction | Binds DCN1 with Kᵢ = 10-12 nM [1] [2] | Selectively inhibits cullin 3 neddylation in cells; showed moderate cellular activity [3] [1]. | [1] [2] |
| DI-1548 & DI-1859 | Covalent; targets DCN1 Cys115 [3] [4] | Inhibits cullin 3 neddylation at ~1 nM (1000x more potent than DI-591) [3] [4] | DI-1859 increased NRF2 in mouse liver and protected from acetaminophen-induced liver damage [4]. | [3] [4] |
| Pyrazolo-Pyridone series (e.g., compound 27) | Non-covalent; occupies UBE2M-binding pocket [5] | 25-fold more potent than the original screening hit in a TR-FRET binding assay [5] | Engages DCN1 in cells and selectively reduces neddylation of CUL1 and CUL3 in specific cancer cell lines [5]. | [5] |
| NAcM-OPT | Non-covalent; N-benzyl piperidine inhibitor [5] | Data not available in search results | An early inhibitor class that faced challenges including moderate murine half-life [5]. | [5] |
The data in the table above was generated using standard and robust experimental protocols in the field. Here are the details of the key methodologies cited:
The following diagram illustrates the general mechanism of DCN1 inhibitors and the key experiments used to evaluate them, based on the data from the cited research.
The table below summarizes key DCN1-UBC12 inhibitors from research, highlighting their mechanisms and cullin 3 specificity:
| Inhibitor Name | Mechanism of Action | Binding Affinity (Kᵢ) | Cellular Potency (Cullin 3) | Selectivity for Cullin 3 | Key Evidence of Specificity |
|---|---|---|---|---|---|
| DI-591 | Reversible, disrupts DCN1-UBC12 interaction [1] [2] | 10-12 nM (DCN1) [1] [2] | ~1,000 nM [3] | Selective | Converts cellular cullin 3 to unneddylated form with no/minimal effect on other cullins; upregulates NRF2 [1] [2] |
| DI-1548 & DI-1859 | Covalent, targets DCN1 Cys115 [3] | Fast covalent binders [3] | ~1 nM [3] | Selective | Mass spectrometry shows selective cullin 3 neddylation inhibition; DI-1859 increases NRF2 in mouse liver [3] |
| MLN4924 (Control) | Inhibits NEDD8-activating enzyme (NAE) [1] [2] [3] | N/A | N/A | Non-selective | Broadly inhibits neddylation of all cullins, providing a contrast to selective DCN1 inhibitors [1] [2] [3] |
The selectivity of inhibitors like DI-591 and DI-1859 for cullin 3 was established through several key experimental approaches:
The following diagram illustrates the neddylation cascade and the specific point targeted by DCN1-UBC12 inhibitors, which underpins their mechanism and specificity validation:
This mechanism shows how inhibiting the DCN1-UBC12 interaction selectively blocks cullin 3 neddylation, preventing activation of its ligase function and leading to accumulation of substrates like NRF2 [1] [3].
The validated specificity of these inhibitors opens several research avenues. DI-591 serves as an excellent chemical probe to investigate the role of cullin 3 in biological processes and disease models [1] [2]. The covalent inhibitors, particularly DI-1859, demonstrate therapeutic potential, as evidenced by their efficacy in protecting mice from acetaminophen-induced liver injury [3].
To further your research, you could:
| Inhibitor Name | Binding Affinity (Kᵢ or IC₅₀) | Cellular Activity | Key Characteristics |
|---|---|---|---|
| DI-591 | Kᵢ = 10-12 nM (for DCN1/DCN2) [1] [2] | Selectively inhibits cullin 3 neddylation [1] | Reversible, high-affinity, cell-permeable probe compound [1] |
| DI-1548 | Inhibits cullin 3 neddylation at 1 nM [3] [4] | ~1000x more potent than DI-591 in cells [3] [4] | Covalent inhibitor; fast reaction kinetics with DCN1 [3] |
| DI-1859 | Inhibits cullin 3 neddylation at 1 nM [3] [4] | ~1000x more potent than DI-591 in cells [3] [4] | Covalent inhibitor; demonstrates in vivo efficacy in mouse models [3] [4] |
| Arctigenin | IC₅₀ = ~40 μM (cell proliferation assay) [5] | Inhibits UBC12 enzyme activity and global cullin neddylation [5] | Natural product; directly targets the E2 enzyme UBC12 [5] |
| Pyrazolo-Pyridone (Compound 27) | IC₅₀ = Not fully quantified (25x more potent than initial hit) [6] | Reduces steady-state neddylation of CUL1 and CUL3 [6] | Novel chemotype with improved three-dimensional structure [6] |
The data in the table above were generated using standard biochemical and cellular assays. Here are the typical protocols for the key experiments cited.
Fluorescence Polarization (FP) Competition Binding Assay [1]
Cellular Neddylation Inhibition Assay [1] [3] [4]
Mass Spectrometric Analysis of Covalent Binding [3] [4]
To better understand the context of these inhibitors' actions, the following diagram illustrates the neddylation pathway and the points where different inhibitors act.
The search indicates that "Dcn1-ubc12-IN-3" is likely a specific compound identifier used by a chemical supplier. To find the exact binding affinity measurements you need:
| Inhibitor Name | Key Characteristics / Chemotype | Reported Efficacy / Biological Impact | Citation |
|---|---|---|---|
| DI-591 | Potent, cell-permeable, small-molecule inhibitor. | Selectively inhibits cullin 3 neddylation; established as a chemical probe. | [1] [2] |
| DI-1548 / DI-1859 | Covalent DCN1 inhibitors; highly potent (nanomolar range). | Protects mice from acetaminophen-induced liver toxicity; induces NRF2. | [2] |
| NAcM-OPT | Covalent DCN1 inhibitor. | Attenuates renal fibrosis in mouse models (UUO, UIRI). | [3] |
| DN-2 | - | Reverses angiotensin II-induced cardiac fibroblast activation. | [4] [5] |
| 1,2,4-Triazole-3-thione derivatives | Novel derivatives designed via 3D-QSAR modeling. | Predicted high activity as DCN1 inhibitors; proposed for anticardiac fibrosis. | [4] |
| Arctigenin | Natural product; inhibits UBC12 enzyme activity. | Suppresses malignant phenotypes of cancer cells; impairs cullin neddylation. | [6] |
| WS-384 | Dual LSD1 and DCN1-UBC12 inhibitor. | Investigated for non-small cell lung cancer (NSCLC). | [7] |
The inhibitors listed above share a common strategy: they disrupt the interaction between DCN1 (a co-E3 ligase) and UBC12 (an E2 conjugating enzyme). This interaction is a crucial part of the neddylation pathway, which activates Cullin-RING E3 ligases (CRLs) [4] [5] [3].
By blocking this interaction, inhibitors can lead to:
The diagram below illustrates this mechanism of action.
The name "Dcn1-ubc12-IN-3" suggests it might be a research compound that hasn't been widely published yet. To find more specific information, you could try:
| Inhibitor Name | Type / Key Feature | Reported Potency (IC₅₀ / Kᵢ) | Cellular / In Vivo Activity | Key Experimental Findings & Selectivity |
|---|---|---|---|---|
| DI-591 | Reversible, substrate-based | Kᵢ: ~10-12 nM (vs. DCN1/2) [1] | Inhibits cullin-3 neddylation in cells [1] | >1000x more potent than initial peptide; highly selective for CUL1 & CUL3 neddylation inhibition [1] |
| DI-1548 & DI-1859 | Covalent (based on DI-591) | Inhibits cullin-3 neddylation at 1 nM in cells [2] [3] | Robust target engagement in mouse liver; protects from liver damage [2] [3] | 1000x more potent than DI-591; fast covalent kinetics; selective for CUL3 [2] [3] |
| Compound 383 (WS-383) | Dual-target (DCN1 & LSD1) | IC₅₀: 11 nM (DCN1-UBC12 interaction) [4] | Anti-tumor activity in gastric cancer cells and xenograft model [4] | Also inhibits LSD1 (epigenetic target); induces cell cycle arrest [4] |
The experimental data for the profiled inhibitors come from standardized biochemical and cellular assays.
The following diagram illustrates the neddylation pathway and the mechanism of action for DCN1-UBC12 inhibitors.
This pathway shows how DCN1 acts as a scaffold to promote the transfer of NEDD8 from the E2 enzyme UBC12 to a cullin protein, activating it. Small-molecule inhibitors block the protein-protein interaction between DCN1 and UBC12, preventing cullin neddylation and the subsequent activation of CRL E3 ligases [5] [1].
The DCN1-UBC12 protein-protein interaction is a recognized target for selectively inhibiting the neddylation of specific cullin proteins, particularly Cullin 3 [1] [2]. Several inhibitors have been developed and rigorously validated, primarily falling into two categories: reversible and covalent.
The table below summarizes key DCN1-UBC12 inhibitors documented in the literature.
| Inhibitor Name | Type | Key Experimental Findings (Cellular Activity) | In Vivo Evidence |
|---|---|---|---|
| DI-591 [1] [3] | Reversible | Selectively blocks Cullin 3 neddylation; upregulates NRF2 protein [1] [4]. | Information not available in search results |
| DI-1548 & DI-1859 [5] [4] | Covalent | Inhibit Cullin 3 neddylation at low nanomolar concentrations; ~1000x more potent than DI-591 [5] [4]. | DI-1859 increased NRF2 in mouse liver and protected from acetaminophen-induced liver damage [4]. |
| DN-2 [6] [7] | Reversible | Reversed angiotensin II-induced cardiac fibroblast activation by inhibiting cullin 3 neddylation [6]. | Information not available in search results |
| Arctigenin [8] | Natural Product (UBC12-active site) | Inhibits UBC12 enzyme activity; reduces neddylated cullins and suppresses malignant phenotypes of cancer cells [8]. | Information not available in search results |
The inhibitors listed above were validated through a series of established experimental protocols. Here are the methodologies for key experiments cited in the search results:
Inhibition of Cullin Neddylation in Cells (Western Blot) [1] [5] [4]
Direct Target Engagement (Cellular Thermal Shift Assay - CETSA) [6]
Disruption of Protein-Protein Interaction (Co-immunoprecipitation - Co-IP) [6]
Measurement of Downstream Substrate Accumulation (Western Blot) [1] [4] [8]
The following diagram illustrates the logical relationship between these key experiments in the validation workflow for a DCN1-UBC12 inhibitor.
DI-591 is a potent, high-affinity, and cell-permeable small-molecule inhibitor specifically designed to disrupt the interaction between DCN1 and UBC12, a protein-protein interaction critical for the neddylation of Cullin proteins [1] [2] [3].
NQO1 and HO1 [1] [3].To evaluate DCN1 inhibitors like DI-591, researchers typically employ the following methodologies:
The diagram below illustrates the neddylation pathway and where DI-591 acts.
Diagram 1: DI-591 selectively inhibits the DCN1-UBC12 interaction, blocking Cullin neddylation and subsequent substrate degradation.
When comparing DCN1 inhibitors, the following key parameters should be considered. The table below summarizes available data for DI-591 and other inhibitors mentioned in the literature.
| Inhibitor Name | Mechanism / Chemotype | Affinity for DCN1 (Kᵢ or IC₅₀) | Cellular Potency | Cullin Selectivity | Key Characteristics / Evidence |
|---|---|---|---|---|---|
| DI-591 | Reversible, small-molecule inhibitor of DCN1-UBC12 PPI | 12 nM (DCN1) [1] [3] | ~1 µM (shows effect at 1-10 µM) [1] | Selective for CUL3 [1] | Excellent chemical probe; revealed specific role of DCN1 for CUL3 [1] |
| MLN4924 (Pevonedistat) | Irreversible, covalent inhibitor of NEDD8 Activating Enzyme (E1, NAE) | N/A (targets E1) | Low nanomolar [1] [4] | Pan-cullin inhibitor [1] [4] | Broad-spectrum neddylation inhibitor; in clinical trials for cancer [1] [4] |
| DI-1859 | Covalent inhibitor of DCN1 (based on DI-591 structure) | Not explicitly stated | 1-10 nM (100-1000x more potent than DI-591) [5] | Selective for CUL3 [5] | In vivo efficacy demonstrated in mouse model of liver toxicity [5] |
| Other Inhibitors (e.g., DC-2, WS-383) | Various chemotypes (reversible & covalent) | Varies by compound (e.g., nM range) [4] | Varies by compound [4] | Many show no selectivity or inhibit CUL1/3 [4] [5] | Highlight that selectivity for specific cullins is not a given for all DCN1 inhibitors [4] [5] |
The table below summarizes key inhibitors identified from the research, their mechanisms, and their established potency.
| Inhibitor Name | Chemical Type | Mechanism of Action | Binding Affinity (Kᵢ or IC₅₀) | Cellular Potency | Selectivity Profile |
|---|---|---|---|---|---|
| DI-591 [1] [2] [3] | Small molecule, peptidomimetic | Reversible, competitive inhibitor of DCN1-UBC12 interaction | Kᵢ: 10-12 nM (for DCN1/2) [1] [3] | Effective at micromolar (µM) concentrations [4] [5] | Highly selective for Cullin 3 neddylation [1] [2] |
| DI-1548 / DI-1859 [4] [5] | Small molecule, covalent | Irreversible covalent bond with Cys115 of DCN1 | - | 1 nM (1000x more potent than DI-591 in cells) [4] [5] | Highly selective for Cullin 3 neddylation [4] |
| DI-404 [6] | Peptidomimetic | Reversible, high-affinity binder to DCN1 | KD: <10 nM [6] | Effective and selective in cellular models [6] | Selective for Cullin 3 [6] |
| MLN4924 (Pevonedistat) [1] [7] [2] | Small molecule | Inhibits NEDD8-activating enzyme (NAE, E1) | - | Effective at nanomolar (nM) concentrations [1] [2] | Pan-inhibitor of all Cullin neddylation [1] [7] [2] |
The relationship between these inhibitors and the neddylation pathway can be visualized as follows:
Diagram 1: Neddylation pathway and inhibitor mechanisms. Inhibitors like DI-591 and DI-1548 specifically target the DCN1-UBC12 interaction, while MLN4924 acts upstream to inhibit the entire pathway.
The potency of DCN1-UBC12 inhibitors is typically established through a multi-tiered experimental workflow.
Diagram 2: Key experimental workflow for assessing DCN1-UBC12 inhibitor potency.